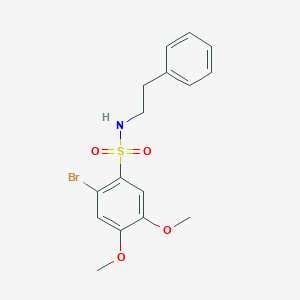

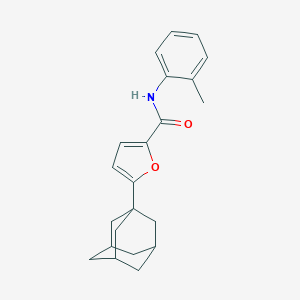

![molecular formula C16H21N5O2S2 B299712 2,2'-[(1-phenyl-1H-1,2,4-triazole-3,5-diyl)bis(thio)]bis(N,N-dimethylacetamide)](/img/structure/B299712.png)

2,2'-[(1-phenyl-1H-1,2,4-triazole-3,5-diyl)bis(thio)]bis(N,N-dimethylacetamide)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2'-[(1-phenyl-1H-1,2,4-triazole-3,5-diyl)bis(thio)]bis(N,N-dimethylacetamide) is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is often referred to as PTDT, and it has been synthesized using various methods. PTDT has been extensively studied for its potential applications in various fields, including biology, chemistry, and medicine.

Mechanism of Action

The mechanism of action of PTDT is not fully understood. However, studies have shown that PTDT can interact with various biomolecules, such as proteins and nucleic acids. PTDT can also bind to metal ions, which can lead to the formation of metal complexes. These metal complexes can then interact with biomolecules, leading to various biological and chemical effects.

Biochemical and Physiological Effects

PTDT has been shown to have various biochemical and physiological effects. In biology, PTDT has been shown to induce apoptosis in cancer cells. PTDT has also been shown to bind to metal ions, leading to the formation of metal complexes. In chemistry, PTDT has been shown to act as a catalyst for various chemical reactions.

Advantages and Limitations for Lab Experiments

PTDT has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized using various methods. PTDT is also a fluorescent probe, which makes it useful for the detection of metal ions. However, PTDT has some limitations, such as its potential toxicity and limited solubility in water. These limitations must be taken into consideration when using PTDT in lab experiments.

Future Directions

There are several future directions for the study of PTDT. In biology, PTDT can be further studied for its potential use in cancer therapy. PTDT can also be studied for its potential use in the development of new diagnostic tools for the detection of metal ions. In chemistry, PTDT can be studied for its potential use in the development of new catalysts for various chemical reactions. PTDT can also be studied for its potential use in the development of new materials, such as polymers and nanomaterials.

Conclusion

In conclusion, PTDT is a chemical compound that has gained significant attention in scientific research due to its unique properties. PTDT has been extensively studied for its potential applications in various fields, including biology, chemistry, and medicine. The synthesis of PTDT is a complex process that requires careful attention to detail to ensure the purity and quality of the final product. PTDT has several advantages for lab experiments, but it also has some limitations that must be taken into consideration. There are several future directions for the study of PTDT, and it is an exciting area of research that holds great promise for the future.

Synthesis Methods

PTDT can be synthesized using various methods, including the reaction of 1,3-dibromobenzene with sodium azide, followed by the reaction with thioacetamide and N,N-dimethylacetamide. Another method involves the reaction of 1-phenyl-1H-1,2,4-triazole-3-thiol with N,N-dimethylacetamide and thionyl chloride. The synthesis of PTDT is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.

Scientific Research Applications

PTDT has been extensively studied for its potential applications in various fields. In biology, PTDT has been used as a fluorescent probe for the detection of metal ions. PTDT has also been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells. In chemistry, PTDT has been used as a catalyst for various chemical reactions. PTDT has also been studied for its potential use in the development of new materials, such as polymers and nanomaterials.

Properties

Molecular Formula |

C16H21N5O2S2 |

|---|---|

Molecular Weight |

379.5 g/mol |

IUPAC Name |

2-[[5-[2-(dimethylamino)-2-oxoethyl]sulfanyl-1-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N,N-dimethylacetamide |

InChI |

InChI=1S/C16H21N5O2S2/c1-19(2)13(22)10-24-15-17-16(25-11-14(23)20(3)4)21(18-15)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |

InChI Key |

BUTDMAGBNWSGCC-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)CSC1=NN(C(=N1)SCC(=O)N(C)C)C2=CC=CC=C2 |

Canonical SMILES |

CN(C)C(=O)CSC1=NN(C(=N1)SCC(=O)N(C)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-benzyl-2-oxo-2-[(2-phenoxyethyl)amino]ethyl}benzamide](/img/structure/B299629.png)

![3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B299633.png)

![4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B299634.png)

![5-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B299636.png)

![4-butoxy-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299644.png)

![1-{[1-(Phenylsulfonyl)-2-pyrrolidinyl]carbonyl}piperidine](/img/structure/B299645.png)

![4-{[(5-Bromo-2-thienyl)sulfonyl]amino}butanoic acid](/img/structure/B299647.png)